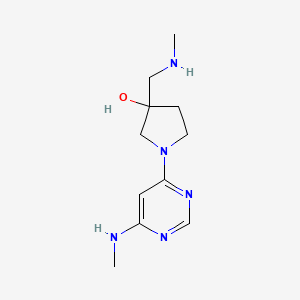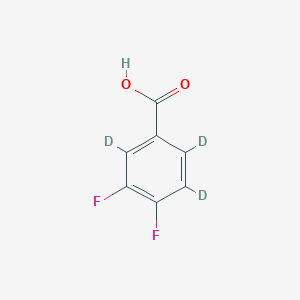![molecular formula C8H12F3NO2S B12311959 rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12311959.png)
rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis is a complex organic compound featuring a trifluoromethyl group and a unique thiopyrano-pyrrole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis typically involves radical trifluoromethylation. This process can be achieved through various methods, including the use of copper-catalyzed cycloaddition reactions . For instance, the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions has been shown to produce trifluoromethylated compounds with high regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve one-pot synthesis techniques, combining trifluoromethylthiolation of arenes with subsequent oxidation using hydrogen peroxide. This method offers superior yields compared to traditional two-step processes .
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide.
Reduction: Typically involving metal catalysts.
Substitution: Commonly with halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid.
Reduction: Metal catalysts such as palladium or nickel.
Substitution: Halogenated reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis
- 4-trifluoromethyl pyrazoles
Uniqueness
rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis is unique due to its specific thiopyrano-pyrrole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12F3NO2S |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C8H12F3NO2S/c9-8(10,11)7-2-1-3-15(13,14)6(7)4-12-5-7/h6,12H,1-5H2 |
InChI Key |
OPHIIKVCMHAKIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNCC2S(=O)(=O)C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


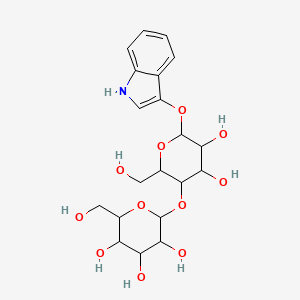
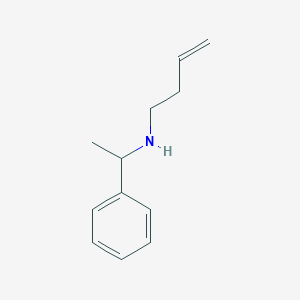
![3-Chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B12311889.png)


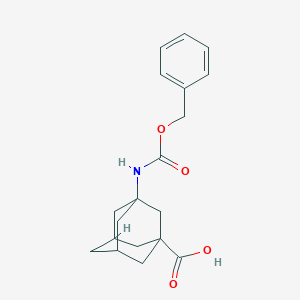

![1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one](/img/structure/B12311924.png)
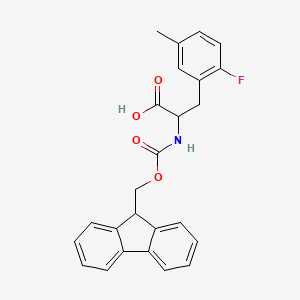

![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate](/img/structure/B12311952.png)

